molecular formula C10H8BrF3O3 B8157106 Methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate

Methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate

Cat. No.: B8157106
M. Wt: 313.07 g/mol
InChI Key: MWUSZQMAYFTTIK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and difluoroethoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and safety of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate is unique due to its specific arrangement of substituents, which can influence its reactivity and applications. The presence of both bromine and fluorine atoms provides opportunities for diverse chemical transformations and enhances its potential in various research fields .

Properties

IUPAC Name

methyl 4-bromo-2-(2,2-difluoroethoxy)-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-10(15)9-6(12)2-5(11)3-7(9)17-4-8(13)14/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUSZQMAYFTTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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